5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-
Description
The compound in question is a tin (stannane)-based organometallic molecule with a complex structure featuring a dibutyltin core conjugated to maleate ester groups. Its IUPAC name reflects:
- Dibutyltin center: Two butyl groups bonded to a tin atom (Sn).
- Maleate ester backbone: A (2Z)-but-2-enedioate (maleate) structure with two ester linkages.
- Butyl ester substituents: The maleate groups are esterified with butyl alcohol, forming a tetrahedral Sn coordination complex.
- Double bonds: (2Z,9Z) stereochemistry at positions 2 and 9 of the hexadeca chain.
This compound belongs to the dialkyltin dicarboxylate family, widely studied for their roles as PVC stabilizers, catalysts, and biocides .
Properties
CAS No. |
71850-72-1 |
|---|---|
Molecular Formula |
C24H33O12Sb |
Molecular Weight |
635.3 g/mol |
IUPAC Name |
4-O-bis[[(Z)-4-butoxy-4-oxobut-2-enoyl]oxy]stibanyl 1-O-butyl (Z)-but-2-enedioate |
InChI |
InChI=1S/3C8H12O4.Sb/c3*1-2-3-6-12-8(11)5-4-7(9)10;/h3*4-5H,2-3,6H2,1H3,(H,9,10);/q;;;+3/p-3/b3*5-4-; |
InChI Key |
UWAMGQKEHUQPTG-VNGPFPIXSA-K |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)O[Sb](OC(=O)/C=C\C(=O)OCCCC)OC(=O)/C=C\C(=O)OCCCC |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)O[Sb](OC(=O)C=CC(=O)OCCCC)OC(=O)C=CC(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- involves multiple steps, including the formation of the core structure and the addition of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in ester chain length and substituents. Below is a comparative analysis of key analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
*Estimated based on homologous series.
Key Findings :
Structural Similarities :
- All analogs share a dibutyltin core and maleate ester backbone , critical for their reactivity and applications in polymer stabilization .
- The (2Z,9Z) configuration ensures planar geometry, facilitating coordination chemistry .
Functional Differences: Ester Chain Length: Longer alkyl chains (e.g., tetradecyl) enhance hydrophobicity, reducing water solubility and increasing thermal stability . Butyl esters exhibit higher polarity, making them suitable for reactions requiring polar aprotic solvents .
Synthetic Pathways: These compounds are synthesized via esterification of dibutyltin oxide with maleic anhydride derivatives, followed by alcohol substitution (e.g., butanol, octanol) . and describe analogous methods for dienoic acid derivatives, though focused on non-tin systems .
Regulatory and Safety Profiles: EPA classifications (e.g., EINECS 241-107-4 for octyl ester) highlight environmental concerns due to organotin toxicity .
Research Implications
Biological Activity
5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, commonly referred to as a complex organic compound with the molecular formula , has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including multiple oxo groups and a butyl ester functional group.
Cytotoxicity
The cytotoxic effects of this compound are crucial for evaluating its therapeutic potential. In studies of structurally related compounds:
- Cell Line Studies : Certain derivatives have exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .
- Mechanisms of Action : Potential mechanisms include inducing apoptosis in cancer cells or disrupting critical cellular processes through oxidative stress.
Lipophilicity and Bioavailability
Lipophilicity is a significant factor influencing the biological activity and bioavailability of drugs. The butyl ester group enhances lipophilicity, suggesting that this compound may effectively penetrate biological membranes and exhibit higher bioavailability than less lipophilic counterparts .
Recent Research Findings
- Study on Related Compounds : A recent study highlighted the antimicrobial efficacy of similar compounds featuring oxadiazole derivatives. These compounds showed promising results in inhibiting bacterial growth without significant cytotoxicity to normal cells .
- Cytotoxicity Assessment : Another research effort investigated the cytotoxic profiles of several derivatives of dioxo compounds. Results indicated that specific structural modifications could enhance selective toxicity against cancer cell lines while maintaining low toxicity to healthy cells .
- Mechanistic Insights : The mechanisms by which these compounds exert their effects often involve oxidative stress induction and interference with nucleic acid synthesis, which are critical pathways in both microbial and cancer cell proliferation.
Data Table: Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Lipophilicity |
|---|---|---|---|
| Compound A | Strong against E. coli | 25 µM | High |
| Compound B | Moderate against fungi | 15 µM | Moderate |
| 5,7,12-Trioxa... | TBD | TBD | TBD |
Q & A
How can researchers design a synthesis pathway for this compound while ensuring structural integrity and minimizing side reactions?
Methodological Answer:
Synthesis of complex organoantimony compounds like this requires multi-step planning with strict control over reaction conditions. Key steps include:
- Functional Group Compatibility : The presence of multiple oxa and dioxo groups necessitates inert atmospheres (N₂/Ar) to prevent oxidation of sensitive moieties during esterification and cyclization steps .
- Stereochemical Control : Use Z-selective catalysts (e.g., Ru-based complexes) to maintain (2Z,9Z) configurations during double-bond formation. Computational reaction path searches (e.g., via quantum chemical calculations) can predict intermediates and optimize selectivity .
- Purification : Employ column chromatography with silica gel modified with chelating agents to separate antimony-containing byproducts, followed by crystallography (XRD) to confirm purity .
What advanced spectroscopic techniques are critical for resolving ambiguities in the compound’s structure-activity relationships?
Methodological Answer:
- Multi-Nuclear NMR : ¹H, ¹³C, and ¹²¹Sb NMR can map electronic environments of antimony and adjacent oxygen atoms, resolving ambiguities in ester/oxa group connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Coupled with isotopic pattern analysis, HRMS distinguishes between isobaric species (e.g., Sb vs. As analogs) .
- X-ray Absorption Spectroscopy (XAS) : Probes the oxidation state and coordination geometry of antimony, critical for understanding redox stability .
How can researchers address conflicting data regarding the compound’s stability under varying experimental conditions?
Methodological Answer:
- Controlled Degradation Studies : Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS monitoring to identify degradation products. Compare results with computational degradation models (DFT-based) to validate pathways .
- Reactivity Screening : Test compatibility with common solvents (e.g., DMSO, THF) and oxidants (e.g., H₂O₂) to isolate instability triggers. Use differential scanning calorimetry (DSC) to detect exothermic decomposition events .
- Cross-Lab Validation : Share samples with independent labs using standardized protocols (e.g., ASTM E2454) to eliminate instrumentation bias .
What computational strategies are recommended for elucidating the compound’s reaction mechanisms in catalytic applications?
Methodological Answer:
- Density Functional Theory (DFT) : Model transition states for antimony-mediated redox steps, focusing on Gibbs free energy barriers. Validate with kinetic isotope effect (KIE) experiments .
- Machine Learning (ML) : Train ML models on existing organoantimony reaction datasets to predict optimal solvent/catalyst combinations for specific transformations (e.g., ester hydrolysis) .
- Molecular Dynamics (MD) : Simulate solvation effects on the compound’s conformation in polar aprotic solvents to guide reactor design .
How can interdisciplinary approaches enhance the study of this compound’s environmental fate in academic research?
Methodological Answer:
- Ecotoxicology Assays : Pair zebrafish embryo toxicity tests (OECD TG 236) with metabolomics to identify metabolic disruption pathways. Cross-reference with computational QSAR models for Sb-containing compounds .
- Atmospheric Chemistry Modeling : Use regional-scale models (e.g., CMAQ) to simulate atmospheric oxidation pathways, incorporating experimental rate constants for Sb-O bond cleavage .
- Life Cycle Assessment (LCA) : Quantify environmental impacts of synthesis waste (e.g., Sb leaching) and propose green chemistry alternatives (e.g., biphasic solvent systems) .
What experimental frameworks are optimal for analyzing the compound’s role in heterogeneous catalysis?
Methodological Answer:
- Surface-Activity Profiling : Use X-ray photoelectron spectroscopy (XPS) and TEM to characterize Sb dispersion on catalyst supports (e.g., Al₂O₃). Correlate with kinetic data from fixed-bed reactor trials .
- In Situ Spectroscopy : Operando FTIR or Raman monitors active sites during catalytic cycles, identifying intermediates (e.g., Sb=O species) .
- Factorial Design of Experiments (DoE) : Apply 2^k factorial designs to optimize variables (temperature, pressure, catalyst loading) and isolate synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
